N-[2-(Naphthalen-1-yl)propanoyl]-L-valine
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Overview
Description
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine is a chemical compound with the molecular formula C₁₈H₂₁NO₃. It is a group of stereoisomers and is known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Naphthalen-1-yl)propanoyl]-L-valine typically involves the reaction of 2-(naphthalen-1-yl)propanoic acid with L-valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine undergoes various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophilic reagents like nitric acid (HNO₃) for nitration .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and substituted naphthalene compounds .
Scientific Research Applications
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Naphthalen-1-yl)propanoyl]-L-valine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-yl-propan-1-one: A compound with a similar naphthalene ring structure but different functional groups.
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: Another naphthalene derivative with distinct chemical properties.
Uniqueness
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine is unique due to its combination of a naphthalene ring and an amino acid moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
184482-57-3 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-naphthalen-1-ylpropanoylamino)butanoic acid |
InChI |
InChI=1S/C18H21NO3/c1-11(2)16(18(21)22)19-17(20)12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-12,16H,1-3H3,(H,19,20)(H,21,22)/t12?,16-/m0/s1 |
InChI Key |
KUUSMLDSAIRQSX-INSVYWFGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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